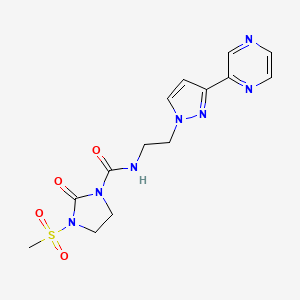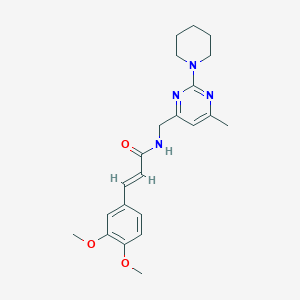
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O6S2 and its molecular weight is 540.4. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agrochemicals and Crop Protection
The synthesis and application of trifluoromethylpyridines (TFMPs) play a crucial role in the agrochemical industry. TFMP derivatives, including 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), have been employed as intermediates for the production of herbicides and pesticides. For instance, fluazifop-butyl, a TFMP derivative, protects crops from pests. Over 20 new TFMP-containing agrochemicals have received ISO common names, emphasizing their significance in crop protection .
Pharmaceuticals
TFMP derivatives also find applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and several candidates are currently undergoing clinical trials. The unique combination of fluorine atom properties and the pyridine moiety contributes to their biological activities. Expect further discoveries in this field as researchers explore novel applications of TFMP .
Veterinary Products
In addition to human medicine, TFMP derivatives are used in veterinary products. Two veterinary products containing the TFMP moiety have received market approval. These compounds demonstrate potential in animal health and disease management .
Antimicrobial Properties
While specific studies on the compound are scarce, related structures (such as 4-bromo-2-fluoro-5-(trifluoromethyl)aniline) have demonstrated antimicrobial effects. Researchers continue to explore the potential of these compounds in combating microbial infections .
Synthetic Intermediates
2-Bromo-4-fluorobenzoic acid, a related compound, serves as a synthetic intermediate. It contributes to the synthesis of various molecules, including 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-(2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid. These intermediates facilitate the creation of diverse chemical entities .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thioacetic acid, which is then coupled with 2,5-dimethoxyaniline to form the final product.", "Starting Materials": [ "4-bromobenzenesulfonyl chloride", "2-mercaptoacetic acid", "6-oxo-1,6-dihydropyrimidine-5-carboxylic acid", "2,5-dimethoxyaniline", "N,N-dimethylformamide", "triethylamine", "diisopropylethylamine", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thioacetic acid", "a. Dissolve 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (1.0 g, 6.2 mmol) and triethylamine (1.4 mL, 10.0 mmol) in N,N-dimethylformamide (DMF) (10 mL) under nitrogen atmosphere.", "b. Add 4-bromobenzenesulfonyl chloride (1.8 g, 6.2 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "c. Add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).", "d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a yellow solid.", "e. Dissolve the yellow solid in ethyl acetate (10 mL) and add diisopropylethylamine (1.5 mL, 8.7 mmol) and N-hydroxysuccinimide (1.0 g, 8.7 mmol) to the reaction mixture.", "f. Stir the reaction mixture at room temperature for 30 minutes and then add 2-mercaptoacetic acid (0.8 g, 8.7 mmol) to the reaction mixture.", "g. Stir the reaction mixture at room temperature for 2 hours and then extract with ethyl acetate (3 x 20 mL).", "h. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a yellow solid.", "i. Purify the yellow solid by column chromatography to obtain 2-(5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thioacetic acid as a white solid (yield: 70%).", "Step 2: Synthesis of 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide", "a. Dissolve 2-(5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thioacetic acid (0.5 g, 1.3 mmol) and 2,5-dimethoxyaniline (0.3 g, 1.6 mmol) in DMF (10 mL) under nitrogen atmosphere.", "b. Add diisopropylethylamine (0.4 mL, 2.3 mmol) and N,N-dimethylformamide (1 mL) to the reaction mixture and stir at room temperature for 30 minutes.", "c. Purify the reaction mixture by column chromatography to obtain 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide as a white solid (yield: 60%)." ] } | |
CAS-Nummer |
893789-27-0 |
Molekularformel |
C20H18BrN3O6S2 |
Molekulargewicht |
540.4 |
IUPAC-Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18BrN3O6S2/c1-29-13-5-8-16(30-2)15(9-13)23-18(25)11-31-20-22-10-17(19(26)24-20)32(27,28)14-6-3-12(21)4-7-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI-Schlüssel |
LIYFITIYTBJCCT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2524638.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2524641.png)
![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(4-nitrophenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2524642.png)

![3,4,5,6-tetrachloro-N-[5-(dimethylcarbamoyl)-2-methoxyphenyl]pyridine-2-carboxamide](/img/structure/B2524648.png)

![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2524651.png)
![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2524652.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide](/img/structure/B2524654.png)
![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2524656.png)
![1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B2524657.png)
![N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2524658.png)
